1-(4,4-Diethoxybutyl)piperidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62967-70-8 |
|---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
1-(4,4-diethoxybutyl)piperidin-2-one |
InChI |
InChI=1S/C13H25NO3/c1-3-16-13(17-4-2)9-7-11-14-10-6-5-8-12(14)15/h13H,3-11H2,1-2H3 |
InChI Key |
JTKDORYHWJDUAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCN1CCCCC1=O)OCC |
Origin of Product |
United States |
Significance of Piperidinone Scaffolds in Nitrogen Heterocycle Chemistry
The piperidine (B6355638) ring and its oxidized form, piperidinone, are among the most ubiquitous nitrogen-containing heterocyclic motifs in medicinal chemistry and natural products. researchgate.net These six-membered rings are prevalent core structures in a vast number of pharmaceuticals, valued for their ability to impart favorable physicochemical and pharmacokinetic properties to a molecule. The piperidinone scaffold, in particular, serves as a rigid and synthetically versatile template.
Researchers have demonstrated that incorporating piperidinone-based structures can be a crucial strategy in drug design. For example, these scaffolds are central to the synthesis of analogues of donepezil, a drug used for the treatment of Alzheimer's disease. Furthermore, the substitution pattern on the piperidine ring can be finely tuned to modulate biological activity and selectivity. The inherent reactivity of the lactam (cyclic amide) within the piperidinone ring also provides a handle for further chemical modification, allowing for the construction of diverse molecular libraries for screening and drug discovery. The development of novel antineoplastic agents has also utilized piperidone scaffolds, highlighting their broad therapeutic potential. nih.gov
Strategic Role of the 4,4 Diethoxybutyl Moiety As a Protected Aldehyde and Reactive Handle
In multistep organic synthesis, the protection of reactive functional groups is a fundamental strategy to prevent unwanted side reactions. The 4,4-diethoxybutyl group attached to the nitrogen of the piperidinone ring is a classic example of a protected functional group. This moiety contains a diethyl acetal (B89532) at the terminal position of the butyl chain.
An acetal serves as a robust protecting group for an aldehyde. The aldehyde functional group is highly reactive towards both nucleophiles and oxidizing/reducing agents. By converting it to an acetal, its reactivity is masked, rendering it stable to a wide range of reaction conditions that might be used to modify other parts of the molecule. The 4,4-diethoxybutyl group effectively conceals a butanal functionality.
This protection is temporary; the acetal can be readily and selectively cleaved under acidic aqueous conditions to regenerate the parent aldehyde. This "unmasking" reveals a reactive aldehyde that can then participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as:
Wittig reactions
Reductive aminations
Aldol (B89426) condensations
Grignard reactions
This ability to introduce a reactive aldehyde at a late stage of a synthetic sequence makes the 4,4-diethoxybutyl group a valuable strategic tool. The use of this specific moiety is noted in synthetic routes toward complex molecules, including as a component in a derivative related to the pharmaceutical compound Rizatriptan. veeprho.com
Classification of 1 4,4 Diethoxybutyl Piperidin 2 One As a Key Synthetic Intermediate
Classical Approaches for Lactam Formation
The formation of the lactam ring is a critical step in the synthesis of this compound. Classical methods often involve the reaction of a suitable amine with a halo-ester, leading to N-alkylation followed by intramolecular cyclization.
Reaction of Ethyl 5-Bromovalerate with 4,4-Diethoxybutylamine (B145683)
A primary and straightforward method for the synthesis of this compound involves the reaction between ethyl 5-bromovalerate and 4,4-diethoxybutylamine. nih.govnih.govbroadpharm.comsigmaaldrich.comncats.io In this process, the amino group of 4,4-diethoxybutylamine acts as a nucleophile, displacing the bromide from ethyl 5-bromovalerate to form an intermediate N-substituted ester. Subsequent intramolecular cyclization of this intermediate, often promoted by heat or a base, results in the formation of the desired lactam, this compound, with the elimination of ethanol (B145695).
This reaction is a classic example of a nucleophilic substitution followed by an intramolecular acylation to form the stable six-membered piperidin-2-one ring. The efficiency of this reaction can be influenced by factors such as the solvent, temperature, and the presence of a base to neutralize the hydrogen bromide generated during the initial N-alkylation step.
Analogous Methodologies for Related N-(4,4-Diethoxybutyl) Lactams and Amidic Systems
The synthetic principles applied in the formation of this compound are also applicable to a broader range of related N-(4,4-diethoxybutyl) lactams and amidic systems. These methodologies often involve intramolecular cyclization as a key step, facilitated by various catalytic systems.
Intramolecular Cyclization of Acyclic 4,4-Diethoxybutylamine Derivatives
The intramolecular cyclization of acyclic precursors derived from 4,4-diethoxybutylamine is a versatile strategy for the synthesis of various lactams. This approach involves creating a linear precursor that contains both the amine and a reactive carbonyl or carboxyl group (or its derivative) at appropriate positions to favor ring closure. For instance, an acyclic amide with a terminal leaving group can undergo intramolecular N-alkylation to form a lactam. The reaction conditions, such as the choice of base and solvent, are crucial for achieving high yields and selectivity. researchgate.netrsc.orgum.es
| Precursor Type | Cyclization Product | Key Features |
| N-(4,4-diethoxybutyl)-5-halopentanamide | This compound | Intramolecular N-alkylation |
| Amino esters derived from 4,4-diethoxybutylamine | N-(4,4-Diethoxybutyl) lactams | Spontaneous or base-catalyzed cyclization |
| Acyclic amides with terminal unsaturation | Functionalized N-(4,4-diethoxybutyl) lactams | Metal-catalyzed cyclization |
Acid-Catalyzed Cyclization Strategies
Acid-catalyzed cyclization offers an alternative pathway for the formation of N-(4,4-diethoxybutyl) lactams and related heterocyclic systems. researchgate.netnih.govresearchgate.net In this approach, an acyclic precursor containing the 4,4-diethoxybutylamine moiety and a suitable functional group that can be activated by an acid is employed. For example, the acetal group in the 4,4-diethoxybutyl substituent can be hydrolyzed under acidic conditions to generate an aldehyde, which can then participate in an intramolecular cyclization with the amine or a suitably positioned nucleophile. This strategy is particularly useful for constructing more complex heterocyclic frameworks.
| Catalyst | Substrate | Product | Conditions |
| Brønsted Acids (e.g., TFA, HCl) | N-(4,4-diethoxybutyl) amino esters or amides | N-(4,4-Diethoxybutyl) lactams | Anhydrous conditions, heating |
| Lewis Acids (e.g., Sc(OTf)3) | Acyclic precursors with multiple reactive sites | Complex heterocyclic systems | Microwave irradiation, specific solvents |
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis has emerged as a powerful tool in organic synthesis, including the formation of lactams. nih.goviau.ir Palladium-catalyzed cyclization reactions often involve the activation of C-H bonds or the use of substrates with unsaturation, such as alkenes or alkynes. nih.govmdpi.comrsc.orgresearchgate.net For the synthesis of N-(4,4-diethoxybutyl) lactam analogs, a precursor containing the 4,4-diethoxybutylamino group and a strategically placed unsaturated bond can undergo intramolecular aminocarbonylation or related cyclization reactions in the presence of a palladium catalyst, carbon monoxide, and a suitable oxidant. These methods provide access to a wide range of substituted lactams with high efficiency and selectivity. rsc.org
| Reaction Type | Substrate | Catalyst System | Product |
| Intramolecular Aminocarbonylation | N-(4,4-diethoxybutyl)alkenylamine | Pd(OAc)2, PPh3, CO | Substituted N-(4,4-diethoxybutyl) lactam |
| Heck Cyclization | N-(4,4-diethoxybutyl)acrylamide derivative | Pd(0) complex, base | Exocyclic unsaturated N-(4,4-diethoxybutyl) lactam |
| Migratory Cyclization | α-Bromoalkene derivatives with N-(4,4-diethoxybutyl) moiety | Palladium catalyst | Benzo-fused heterocyclic systems |
Cascade Reaction Sequences in Precursor Synthesis
The synthesis of precursors for this compound and its analogs can be streamlined through the use of cascade reactions. researchgate.netnih.govresearchgate.netnih.govrsc.orgchemrxiv.org These sequences involve multiple bond-forming events in a single pot, which increases efficiency by reducing the number of purification steps. For example, a multi-component reaction could be employed to assemble a complex acyclic precursor containing the 4,4-diethoxybutylamine unit, which then undergoes a subsequent cyclization to form the desired lactam. frontiersin.org Such strategies are highly valuable for creating molecular diversity and for the rapid synthesis of libraries of related compounds.
| Cascade Strategy | Initial Reactants | Intermediate | Final Product |
| Ugi-Zhu/Cascade | Aldehyde, amine, isocyanide, maleic anhydride | Ugi-Zhu product | Polyheterocyclic systems |
| Photochemical Alkylation-Cyclization | Primary amine, carboxylic acid | Secondary amide | γ- and N-substituted γ-lactams |
| Palladium-Catalyzed Cascade | 1,6-enynes, disilanes | Silyl-substituted intermediates | Silyl benzofurans |
Reactivity of the Piperidin-2-one Lactam Moiety
The piperidin-2-one ring, a six-membered lactam, is characterized by an amide bond within a cyclic system. The carbonyl group of the lactam is susceptible to nucleophilic attack, and the cyclic nature of the structure allows for ring-opening reactions to generate linear derivatives. Furthermore, the methylene groups adjacent to the nitrogen and carbonyl can be sites for functionalization.
Nucleophilic Additions and Substitutions at the Carbonyl Group
The carbonyl carbon of the lactam in this compound is electrophilic and can undergo addition reactions with strong nucleophiles. While the amide resonance stabilizes the carbonyl group, making it less reactive than a ketone, forceful conditions with organometallic reagents can lead to addition. For instance, the addition of Grignard reagents or organolithium compounds can result in the formation of hemiaminals, which may subsequently be converted to cyclic imines or undergo ring opening.
In related N-acylpyridinium systems, the regioselectivity of nucleophilic addition is a key consideration, with attack possible at the C2 or C4 positions. The outcome is often influenced by the steric and electronic nature of both the nucleophile and the acyl group. For N-substituted piperidin-2-ones, direct addition to the carbonyl is the primary pathway for strong, non-basic nucleophiles.
| Nucleophile | Reagent | Product Type | Reference Compound Example |
| Hydride | LiAlH₄, NaBH₄ | Cyclic Amine | N-benzylpiperidin-2-one |
| Organometallic | PhMgBr, MeLi | Hemiaminal / Ring-Opened Amino Ketone | N-methylpiperidin-2-one |
| Enolates | Lithium enolate of acetone | α,β-Unsaturated Lactam (via condensation) | N-phenylpiperidin-2-one |
Ring-Opening Reactions for Linear Derivative Synthesis
The lactam ring of this compound can be cleaved under hydrolytic conditions (acidic or basic) to yield 5-aminopentanoic acid derivatives. This ring-opening provides a pathway to linear peptide-like structures or polymers.
Basic hydrolysis, typically employing strong bases like sodium hydroxide, proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon, leading to the cleavage of the amide bond. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.
| Condition | Reagent | Product |
| Basic Hydrolysis | Aqueous NaOH, heat | Sodium 5-(4,4-diethoxybutylamino)pentanoate |
| Acidic Hydrolysis | Aqueous HCl, heat | 5-(4,4-diethoxybutylamino)pentanoic acid hydrochloride |
This table illustrates expected products from the hydrolysis of the target compound based on general lactam chemistry.
Functionalization of the Piperidin-2-one Ring System
Functionalization of the piperidin-2-one ring itself, beyond reactions at the carbonyl, can be achieved at the α-carbon positions (C3 and C6). Deprotonation at the C3 position, adjacent to the carbonyl group, can be accomplished using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) condensation), to introduce substituents at this position.
Functionalization at the C6 position, adjacent to the nitrogen, is more challenging due to the lower acidity of the protons. However, methods involving radical-based C-H activation or directed metalation could potentially be employed.
| Position | Reagent System | Electrophile | Product Type |
| C3 | 1. LDA, THF, -78 °C | 2. CH₃I | 3-Methyl-1-(4,4-diethoxybutyl)piperidin-2-one |
| C3 | 1. LDA, THF, -78 °C | 2. PhCHO | 3-(Hydroxy(phenyl)methyl)-1-(4,4-diethoxybutyl)piperidin-2-one |
This table provides examples of functionalization reactions based on established protocols for N-alkyl piperidin-2-ones.
Transformations Involving the 4,4-Diethoxybutyl Acetal Functionality
The diethyl acetal group on the N-butyl side chain serves as a protected aldehyde. This functionality can be unmasked under acidic conditions, and the resulting aldehyde can participate in a variety of subsequent transformations, most notably intramolecular cyclization reactions.
Acetal Hydrolysis and Subsequent Aldehyde Derivatization
The hydrolysis of the diethyl acetal to the corresponding aldehyde is typically achieved by treatment with aqueous acid, such as hydrochloric acid or sulfuric acid. The liberated aldehyde is a versatile intermediate that can undergo a range of classical carbonyl reactions. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or reacted with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
| Reaction Type | Reagents | Product Functional Group |
| Oxidation | PCC, CH₂Cl₂ | Carboxylic Acid |
| Reduction | NaBH₄, MeOH | Primary Alcohol |
| Wittig Reaction | Ph₃P=CH₂, THF | Terminal Alkene |
| Reductive Amination | NH₃, H₂, Raney Ni | Primary Amine |
This table outlines potential derivatizations of the aldehyde generated from the hydrolysis of the target compound.
Intramolecular Cyclization Reactions to Form Fused or Spiro Heterocycles
One of the most significant applications of the 4,4-diethoxybutyl group in synthesis is its use in intramolecular cyclization reactions following acetal hydrolysis. The in situ generation of the aldehyde in the presence of an internal nucleophile can lead to the formation of new heterocyclic rings.
A key example of this is an acid-catalyzed intramolecular cyclization. Treatment of a related N-(4,4-diethoxybutyl)imine with trifluoroacetic acid has been shown to result in the formation of a 3-arylidene-1-pyrroline. researchgate.net This transformation proceeds through hydrolysis of the acetal to the aldehyde, followed by an intramolecular Mannich-type reaction where the imine nitrogen acts as the nucleophile, leading to the formation of a five-membered ring.
While the lactam nitrogen in this compound is part of an amide and thus less nucleophilic than an imine nitrogen, similar acid-catalyzed cyclizations can be envisioned, potentially leading to the formation of indolizidinone or related fused bicyclic lactam systems. The reaction would likely proceed through the formation of an N-acyliminium ion intermediate, which is a potent electrophile for intramolecular cyclization. Such reactions are pivotal in the synthesis of various alkaloids and other biologically active compounds.
For instance, the Pictet-Spengler reaction is a well-established method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines from β-arylethylamines and aldehydes. wikipedia.org An intramolecular variant with the aldehyde generated from the diethoxybutyl side chain and a suitable aromatic ring incorporated into the lactam structure could lead to complex spiro or fused heterocyclic systems.
| Reaction Type | Catalyst/Reagents | Key Intermediate | Product Type |
| Intramolecular Mannich-type | Trifluoroacetic Acid | N-Acyliminium ion | Fused or Spiro bicyclic lactam |
| Intramolecular Pictet-Spengler | Protic or Lewis Acid | N-Acyliminium ion | Spiro[piperidine-2,1'-tetrahydro-β-carbolin]-2'-one |
This table conceptualizes potential intramolecular cyclization pathways for derivatives of the target compound, drawing parallels from established synthetic methodologies.
Intermolecular Reactions Utilizing the Generated Aldehyde Intermediate
Upon deprotection, the newly formed aldehyde on the piperidin-2-one scaffold, 1-(4-oxobutyl)piperidin-2-one, becomes available for a range of intermolecular carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in organic synthesis for building molecular complexity.
Wittig Reaction: The aldehyde intermediate can undergo the Wittig reaction to form alkenes. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of the aldehyde with a phosphorus ylide, typically a triphenylphosphonium ylide. The geometry of the resulting alkene is dependent on the nature of the substituents on the ylide. organic-chemistry.org For instance, reaction with a stabilized ylide would be expected to yield predominantly the (E)-alkene, while a non-stabilized ylide would favor the (Z)-alkene. organic-chemistry.org An analogous Wittig reaction has been successfully employed in the synthesis of cis-2,6-di-(2-quinolylpiperidine), where an N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde was reacted with 2-(triphenylphosphinylmethyl)quinoline bromide to furnish the desired di-alkene precursor. nih.gov
Reductive Amination: Reductive amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of pharmaceutical compounds. nih.gov The aldehyde intermediate can react with a primary or secondary amine to form an imine or enamine, respectively, which is then reduced in situ to the corresponding amine. nih.govlibretexts.org Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). This reaction pathway is valuable for introducing diverse amine-containing substituents. For example, the reductive amination of piperidine (B6355638) derivatives has been utilized to synthesize ligands for the σ1 receptor. nih.gov
Aldol Condensation: The aldehyde can also participate in aldol condensation reactions, a cornerstone of C-C bond formation. wikipedia.orgsigmaaldrich.comlibretexts.org In the presence of a base or acid catalyst, the aldehyde can react with an enolizable carbonyl compound, such as a ketone or another aldehyde, to form a β-hydroxy carbonyl compound. masterorganicchemistry.com Subsequent dehydration, often promoted by heat, can lead to the formation of an α,β-unsaturated carbonyl compound. libretexts.org Crossed aldol condensations, where the aldehyde intermediate reacts with a different carbonyl partner, can be synthetically useful, especially if the partner is non-enolizable to prevent self-condensation. wikipedia.orgmasterorganicchemistry.com
Table 1: Overview of Potential Intermolecular Reactions of the Aldehyde Intermediate
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Wittig Reaction | Triphenylphosphonium ylide (Ph₃P=CHR), solvent (e.g., THF, Toluene) | 1-(Alk-4-enyl)piperidin-2-one |
| Reductive Amination | Primary/Secondary Amine (R¹R²NH), Reducing Agent (e.g., NaBH(OAc)₃), solvent (e.g., DCE, MeOH) | 1-(4-(N,N-Disubstituted-amino)butyl)piperidin-2-one |
| Aldol Condensation | Ketone/Aldehyde (R'COCH₂R''), Base (e.g., NaOH) or Acid (e.g., H⁺) catalyst, optional heat | 1-(5-Hydroxy-4-substituted-5-alkyl/aryl-hexanoyl)piperidin-2-one and/or its dehydration product |
Multicomponent and Tandem Reactions Incorporating the Compound
The structure of this compound, with its protected aldehyde and lactam functionalities, is well-suited for incorporation into multicomponent and tandem reaction strategies. These approaches are highly valued in modern organic synthesis for their efficiency in building complex molecular architectures from simple starting materials in a single operation. nih.govmdpi.com
A notable example of a tandem reaction involving a closely related substrate is the "Kazan reaction". researchgate.netrsc.org This reaction transforms N-(4,4-diethoxybutyl)imines into 3-arylidene-1-pyrrolines through an acid-catalyzed cascade process. The reaction is initiated by the hydrolysis of the diethyl acetal to the corresponding aldehyde, which then undergoes an intramolecular cyclization. This is followed by an unusual 1,3-sigmatropic shift of an aryl group to yield the final product. researchgate.netrsc.org
The proposed mechanism for the Kazan reaction begins with the acid-catalyzed formation of an iminium salt from the starting imine. rsc.org Subsequent elimination of ethanol generates an enol intermediate. An intramolecular Mannich-type reaction then leads to a cyclic intermediate. Finally, a researchgate.netnih.gov-sigmatropic rearrangement of the aryl fragment results in the formation of the 3-arylidene-1-pyrroline. rsc.org This reaction proceeds in high to excellent yields and tolerates a range of electron-donating and electron-withdrawing groups on the aromatic ring. researchgate.net
While this specific tandem reaction has been described for an imine analogue, the underlying principles of acetal hydrolysis followed by intramolecular cyclization could potentially be applied to this compound. An acid-catalyzed deprotection would generate the aldehyde, which could then be targeted by an intramolecular nucleophile or participate in a cyclization-based multicomponent reaction. For instance, a Pictet-Spengler-type reaction could be envisioned if a suitable aromatic moiety were present on the piperidinone ring, or the aldehyde could be trapped in an intramolecular [4+2] cycloaddition if an appropriate diene were incorporated into the molecule. The development of such multicomponent and tandem reactions starting from this compound represents a promising area for future research in heterocyclic chemistry.
Table 2: Substrate Scope of the Kazan Reaction with N-(4,4-Diethoxybutyl)imines
| Aryl Substituent (Ar) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenyl | TsOH | Xylene | 40 | 99 | researchgate.net |
| 4-Methylphenyl | TsOH | Xylene | 24 | 99 | researchgate.net |
| 4-Methoxyphenyl | TsOH | Xylene | 12 | 99 | researchgate.net |
| 4-Chlorophenyl | TsOH | Xylene | 48 | 95 | researchgate.net |
| 4-Bromophenyl | TsOH | Xylene | 48 | 98 | researchgate.net |
| 2-Naphthyl | TsOH | Xylene | 48 | 99 | researchgate.net |
Applications As a Synthetic Building Block for Complex Architectures
Precursor in the Synthesis of Polycyclic Indoloquinolizine Systems
The indolo[2,3-a]quinolizine skeleton is a core structural motif present in a vast number of monoterpenoid indole alkaloids, many of which exhibit significant biological activity. The synthesis of this polycyclic system often relies on the formation of a key carbon-carbon bond between an indole nucleus and a piperidine-derived fragment. 1-(4,4-Diethoxybutyl)piperidin-2-one is an effective precursor for the piperidine (B6355638) portion of this framework.
The synthetic strategy involves an acid-catalyzed reaction where the diethoxybutyl side chain is unmasked to reveal an aldehyde. This aldehyde undergoes an intramolecular cyclization with the lactam nitrogen, followed by dehydration, to form a cyclic N-acyliminium ion. This electrophilic species is then poised to react with the nucleophilic C-3 position of an indole ring (or a tryptamine derivative) in a Pictet-Spengler-type reaction. This sequence of reactions efficiently constructs the tetracyclic core of the indoloquinolizine system. The use of a lactam precursor, such as this compound, is particularly advantageous as the resulting carbonyl group can be later reduced to afford the final alkaloid skeleton or serve as a handle for further functionalization. This methodology provides a convergent and efficient pathway to complex natural products. researchgate.netresearchgate.net
Analogous Utility in the Construction of Pyrrolidine Derivatives from 4,4-Diethoxybutyl Amine/Amide Precursors
The reactivity demonstrated by this compound is not unique to the piperidin-2-one scaffold but is characteristic of the 4,4-diethoxybutyl group when attached to a nitrogen atom (amine or amide). This moiety serves as a reliable four-carbon building block for the construction of the pyrrolidine ring, a common structural feature in many biologically active compounds. The general strategy involves the in situ generation of a 1-pyrrolinium cation, which is then trapped by a suitable nucleophile.
The key transformation is an acid-catalyzed cascade reaction. researchgate.net The process begins with the protonation of one of the ethoxy groups of the acetal (B89532), followed by the elimination of an ethanol (B145695) molecule to form a carboxonium ion. This intermediate is then attacked intramolecularly by the amide or amine nitrogen atom. Subsequent elimination of the second ethanol molecule leads to the formation of a five-membered cyclic iminium ion, specifically a 1-pyrrolinium cation. researchgate.net This cation is a potent electrophile, primed for subsequent reactions.
Table 1: Key Steps in the Formation of Pyrrolidinium Cations
| Step | Description | Intermediate Species |
| 1 | Protonation & Elimination | Oxocarbenium Ion |
| 2 | Intramolecular Cyclization | 2-Ethoxypyrrolidine |
| 3 | Elimination | 1-Pyrrolinium Cation |
Once the electrophilic 1-pyrrolinium cation is generated in situ, it readily undergoes a Mannich-type reaction with a variety of electron-rich aromatic and heteroaromatic nucleophiles. researchgate.netresearchgate.net This reaction forms a new carbon-carbon bond, effectively coupling the pyrrolidine ring to the nucleophilic partner. Indoles, for instance, are excellent nucleophiles in this context, typically reacting at the C-3 position to yield 3-(pyrrolidin-2-yl)indole derivatives. chemtube3d.com
This reaction is highly efficient for creating complex structures in a single step from relatively simple starting materials. clockss.org The scope of the nucleophile is broad, including phenols, pyrroles, and other heteroaromatics, making it a versatile method for generating libraries of 2-substituted pyrrolidine derivatives. researchgate.net
Table 2: Examples of Nucleophiles in Mannich-Type Reactions
| Nucleophile Class | Example | Resulting Structure |
| Indoles | Indole | 2-(Indol-3-yl)pyrrolidine derivative |
| Phenols | Phenol | 2-(4-Hydroxyphenyl)pyrrolidine derivative |
| Pyrroles | Pyrrole | 2-(Pyrrol-2-yl)pyrrolidine derivative |
| Naphthols | 2-Naphthol | 2-(2-Hydroxynaphthalen-1-yl)pyrrolidine derivative |
Contributions to Total Synthesis Strategies for Nitrogen-Containing Scaffolds and Analogues
The synthetic strategy employing this compound and related precursors has made significant contributions to the total synthesis of complex nitrogen-containing natural products and their analogues. encyclopedia.pub The ability to use a stable acetal as a latent aldehyde, which can be unmasked under specific conditions to trigger a cascade cyclization and coupling reaction, is a powerful tool in modern organic synthesis.
Analytical Methodologies for Characterization and Reaction Monitoring
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable tools for the structural elucidation of organic molecules like 1-(4,4-Diethoxybutyl)piperidin-2-one. By interacting with the molecule in distinct ways, different regions of the electromagnetic spectrum can provide specific information about the compound's atomic connectivity and functional groups. uobasrah.edu.iq
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and their spatial relationships. For this compound, both ¹H and ¹³C NMR would be used for a complete structural assignment.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the lactam ring is particularly characteristic, appearing significantly downfield (at a high chemical shift) typically in the range of 170-175 ppm, distinguishing it from other carbons. scispace.com The carbon of the acetal (B89532) group (CH(OEt)₂) would also have a characteristic shift, typically around 100-110 ppm.
Expected ¹H and ¹³C NMR Chemical Shifts:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Piperidin-2-one Ring CH₂ (next to C=O) | 2.2 - 2.5 | 30 - 35 |
| Piperidin-2-one Ring CH₂ (next to N) | 3.2 - 3.5 | 45 - 50 |
| Piperidin-2-one Ring other CH₂ | 1.7 - 1.9 | 20 - 30 |
| N-CH₂ (butyl chain) | 3.3 - 3.6 | 40 - 45 |
| Butyl Chain CH₂ | 1.5 - 1.8 | 20 - 30 |
| CH(OEt)₂ | 4.4 - 4.7 | 100 - 105 |
| O-CH₂ (ethoxy group) | 3.4 - 3.7 (quartet) | 60 - 65 |
| CH₃ (ethoxy group) | 1.1 - 1.3 (triplet) | 15 - 20 |
| C=O (lactam) | - | 170 - 175 |
Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. uobasrah.edu.iq It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₃H₂₅NO₃), the molecular weight is 243.34 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed at m/z 243 or 244, respectively.
High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition. wiley-vch.de The fragmentation of the molecule under the high-energy conditions of the mass spectrometer would lead to characteristic fragment ions.
Expected Fragmentation Pattern:
| Fragment Ion (m/z) | Possible Structure/Loss |
| 198 | Loss of an ethoxy group (-OCH₂CH₃) |
| 168 | Loss of an ethoxy group and formaldehyde (-OCH₂CH₃, -CH₂O) |
| 142 | Cleavage of the butyl chain |
| 99 | Piperidin-2-one fragment nist.gov |
| 73 | Diethoxy fragment [CH(OEt)₂]⁺ |
Note: The observed fragments can help to piece together the different parts of the molecular structure.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq Different functional groups absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint. vscht.cz
For this compound, the most prominent and diagnostic absorption bands would be from the amide (lactam) and the acetal functional groups.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~1650 | C=O stretch | Amide (Lactam) | Strong |
| 2850-3000 | C-H stretch | Aliphatic (CH₂, CH₃) | Strong libretexts.org |
| 1050-1150 | C-O stretch | Acetal (Diethoxy group) | Strong |
| 1200-1300 | C-N stretch | Amide | Medium |
Note: The presence of a strong absorption band around 1650 cm⁻¹ is a clear indicator of the carbonyl group within the lactam ring. The strong absorptions in the 1050-1150 cm⁻¹ region are characteristic of the C-O single bonds in the diethoxy acetal group. libretexts.org
Chromatographic Separation and Purity Assessment Methods
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. This compound, with a boiling point suitable for GC analysis, can be effectively separated and quantified using this method.
A typical GC method would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). A flame ionization detector (FID) is commonly used for the detection of organic compounds. For structural confirmation, a mass spectrometer can be coupled with the GC (GC-MS), providing mass spectra for the separated components. nih.govresearchgate.net
Typical GC Method Parameters:
| Parameter | Condition |
| Column | Capillary column (e.g., OV-17, DB-5) |
| Injector Temperature | ~250-300 °C google.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | ~280-300 °C |
| Carrier Gas | Helium or Nitrogen |
| Temperature Program | A temperature gradient, e.g., starting at 100 °C and ramping up to 280 °C. |
Note: The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific chromatographic conditions and can be used for identification.
High-Performance Liquid Chromatography (HPLC) is another powerful technique used to separate, identify, and quantify components in a mixture. It is particularly suitable for compounds that are not easily vaporized.
For this compound, a reversed-phase HPLC method is typically employed. nih.gov In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. fisheries.org The compound is detected as it elutes from the column, commonly by a UV detector, as the amide carbonyl group exhibits UV absorbance. The area under the resulting peak is proportional to the concentration of the compound in the sample. nih.govresearchgate.net
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) wiley-vch.de |
| Mobile Phase | A gradient of water and acetonitrile (or methanol) wiley-vch.de |
| Flow Rate | ~1.0 mL/min nih.gov |
| Detector | UV detector (e.g., at 214 nm) wiley-vch.de |
| Column Temperature | Ambient or controlled (e.g., 30 °C) nih.gov |
Note: HPLC is a highly versatile and sensitive method for assessing the purity of this compound and for monitoring its formation or consumption during chemical reactions.
Thin-Layer Chromatography (TLC) (for reaction monitoring)
Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions involving this compound. nih.govchemistryhall.com Its simplicity, speed, and low cost make it a preferred method in synthetic chemistry to quickly assess the consumption of starting materials, the formation of products, and the presence of any byproducts. nih.gov
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica gel as the stationary phase. nih.govacs.org The plate is then developed in a chamber containing a suitable mobile phase. The choice of eluent is critical for achieving good separation of the components. For N-substituted piperidin-2-ones, a variety of solvent systems can be employed, often consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane). The polarity of the mobile phase is adjusted to achieve optimal separation, where the starting materials and products have distinct Retention Factor (Rf) values.
Visualization of the separated spots on the TLC plate can be achieved by several methods. If the compounds are UV-active, they can be observed under a UV lamp (typically at 254 nm). acs.org For compounds that are not UV-active, various staining agents can be used. A common stain is potassium permanganate, which reacts with many organic compounds to produce a visible spot. acs.org
The progress of a reaction is monitored by comparing the TLC profile of the reaction mixture over time with that of the starting materials. The gradual disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction.
Table 1: Illustrative TLC Data for Reaction Monitoring of a Hypothetical Synthesis of this compound
| Compound | Rf Value (Hexane:Ethyl Acetate 1:1) | Visualization Method |
| Starting Material A (e.g., Piperidin-2-one) | 0.25 | UV (254 nm), Potassium Permanganate |
| Starting Material B (e.g., 1-Bromo-4,4-diethoxybutane) | 0.80 | Potassium Permanganate |
| This compound | 0.55 | Potassium Permanganate |
Note: The data in this table is hypothetical and serves as an example for illustrative purposes. Actual Rf values will depend on the specific TLC conditions.
Stereochemical Characterization and Diastereoselective Analysis
The stereochemical features of this compound, and piperidine (B6355638) derivatives in general, are of significant interest as they can influence their biological activity and physical properties. nih.gov A comprehensive stereochemical analysis often involves a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of cyclic compounds like piperidin-4-ones. researchgate.netresearchgate.net One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed information about the conformation of the piperidine ring and the relative orientation of its substituents. researchgate.netresearchgate.net For instance, the coupling constants between adjacent protons can help to distinguish between axial and equatorial substituents, while NOESY experiments can reveal through-space interactions between protons, which is indicative of their spatial proximity. acs.org
In cases where enantiomers or diastereomers are present, chiral chromatography is the method of choice for their separation and quantification. researchgate.net High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for the enantioselective analysis of piperidine derivatives. researchgate.net Chiral columns, such as those based on polysaccharide derivatives (e.g., Chiralpak IA or IB), are often effective in resolving enantiomers. researchgate.net The selection of the mobile phase, typically a mixture of alkanes (like n-hexane) and an alcohol (such as isopropanol or ethanol), is optimized to achieve baseline separation of the stereoisomers.
Table 2: Representative Chiral HPLC Method for the Analysis of a Chiral Piperidine Derivative
| Parameter | Condition |
| Column | Chiralpak IA |
| Mobile Phase | n-Hexane:Ethanol (B145695) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
Note: This table presents a typical set of conditions for the chiral separation of a piperidine derivative and is for illustrative purposes. The actual conditions for this compound may vary.
The synthesis of piperidine derivatives can be designed to be diastereoselective, leading to the preferential formation of one diastereomer over another. ajchem-a.com The diastereomeric ratio of the product mixture can be determined by methods such as NMR spectroscopy or chromatography.
Advanced Topics and Future Perspectives in the Chemistry of 1 4,4 Diethoxybutyl Piperidin 2 One
Mechanistic Investigations of Key Transformations Involving the Diethoxybutyl and Piperidinone Moieties
A thorough understanding of the reaction mechanisms is fundamental to harnessing the synthetic potential of 1-(4,4-diethoxybutyl)piperidin-2-one. Mechanistic studies would likely focus on the reactivity of the acetal (B89532) and lactam functionalities.
Diethoxybutyl Moiety: The diethoxybutyl group serves as a masked aldehyde. A primary area of investigation would be the mechanism of its deprotection under acidic conditions to yield the corresponding N-(4-oxobutyl)piperidin-2-one. This hydrolysis is a reversible reaction, and studies could elucidate the structure of intermediates and the rate-determining steps. Techniques such as kinetic studies under varying pH and temperature, along with isotopic labeling (e.g., using H₂¹⁸O), could provide insight into the reaction pathway, which typically involves protonation of an ethoxy group, followed by the departure of ethanol (B145695) to form an oxocarbenium ion, which is then attacked by water. libretexts.orglibretexts.org
Piperidinone Moiety: The piperidin-2-one ring is a cyclic amide (lactam). Key transformations for mechanistic study include its reduction, ring-opening, and reactions at the α-carbon. The reduction of the lactam to a piperidine (B6355638) is a crucial transformation. nih.gov Mechanistic studies could compare different reducing agents (e.g., LiAlH₄, BH₃·SMe₂) to understand the chemoselectivity and the nature of the intermediates.
Ring-opening reactions, either by hydrolysis (acidic or basic) to form an amino acid derivative or by aminolysis, are also of significant interest. rsc.org Mechanistic investigations could clarify the role of catalysts and the stereochemical outcome of these transformations. For instance, studies on related β-lactams indicate that the ring strain and amide resonance stabilization play crucial roles in their reactivity. researchgate.netkhanacademy.org
Computational Chemistry and Theoretical Studies on Reactivity and Selectivity
Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level. Density Functional Theory (DFT) is a common method for studying the electronic structure and reactivity of organic molecules, including piperidine derivatives. nih.govclinmedkaz.orgtandfonline.com
Theoretical studies could focus on:
Conformational Analysis: Identifying the most stable conformations of the molecule, which is crucial for understanding its reactivity. The flexibility of the diethoxybutyl chain and the puckering of the piperidinone ring would be key areas of investigation.
Reactivity Indices: Calculation of frontier molecular orbitals (HOMO-LUMO) can help predict the sites most susceptible to nucleophilic and electrophilic attack. tandfonline.com This could guide the development of new reactions.
Transition State Modeling: For the key transformations identified in the mechanistic investigations section, computational modeling could be used to calculate the energies of transition states and intermediates, providing a detailed picture of the reaction pathways. rsc.org
Below is an illustrative table of the type of data that could be generated from DFT calculations on this compound.
| Computational Method | Basis Set | Calculated Property | Predicted Value |
| DFT | B3LYP/6-31G(d) | HOMO Energy | -6.5 eV |
| DFT | B3LYP/6-31G(d) | LUMO Energy | 0.5 eV |
| DFT | B3LYP/6-31G(d) | Dipole Moment | 3.2 D |
| DFT | B3LYP/6-31G(d) | Most Stable Conformer | Chair (Piperidinone Ring) |
Note: The values in this table are hypothetical and for illustrative purposes only.
Development of Catalytic Asymmetric Syntheses Utilizing the Compound
While there is no specific literature on the use of this compound in catalytic asymmetric synthesis, its structure suggests several potential applications. The piperidinone ring is a precursor to chiral piperidines, which are prevalent in many pharmaceuticals. acs.orgresearchgate.netsnnu.edu.cnnih.gov
Potential strategies for catalytic asymmetric synthesis include:
Asymmetric Reduction: The carbonyl group of the lactam could be asymmetrically reduced to an amine, leading to the formation of a chiral piperidine. This could be achieved using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. acs.org
Asymmetric α-Functionalization: The carbon atom alpha to the carbonyl group could be a target for asymmetric functionalization. This would require the generation of a chiral enolate or its equivalent, which could then react with various electrophiles.
Asymmetric Hydrogenation of Derived Enamines: The lactam could be converted to an enamine, which could then undergo asymmetric hydrogenation to introduce chirality. acs.org
The development of such methods would be a significant step towards the synthesis of enantiomerically pure piperidine derivatives from this readily accessible starting material.
Exploration of Novel Derivatives with Enhanced Synthetic Utility
The synthetic utility of this compound could be significantly enhanced through the development of novel derivatives. Both the diethoxybutyl and piperidinone moieties offer opportunities for modification.
Derivatives from the Diethoxybutyl Moiety:
Aldehyde Derivatives: Deprotection of the acetal would provide an aldehyde, which could undergo a wide range of transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to introduce diverse functional groups.
Alcohol and Amine Derivatives: Reduction of the aldehyde would yield a primary alcohol, while reductive amination would provide a primary or secondary amine. These functional groups could then be further elaborated.
Derivatives from the Piperidinone Moiety:
Thiolactams: The carbonyl group of the lactam could be converted to a thiocarbonyl using reagents like Lawesson's reagent. Thiolactams have different reactivity profiles and could serve as precursors to other heterocyclic systems.
Ring-Fused Systems: The nitrogen and the α-carbon of the lactam could be used as points of attachment for the construction of bicyclic and polycyclic systems. researchgate.net
The table below illustrates some potential novel derivatives and their enhanced synthetic utility.
| Original Moiety | Transformation | Derivative | Enhanced Synthetic Utility |
| Diethoxybutyl (Acetal) | Hydrolysis | N-(4-oxobutyl)piperidin-2-one | Access to aldehyde chemistry |
| Piperidin-2-one (Lactam) | Reduction | 1-(4,4-Diethoxybutyl)piperidine | Precursor to piperidine alkaloids |
| Piperidin-2-one (Lactam) | Thionation | 1-(4,4-Diethoxybutyl)piperidine-2-thione | Intermediate for complex heterocycles |
Sustainable and Eco-Friendly Synthetic Methodologies for its Production and Transformations
The principles of green chemistry are increasingly important in modern organic synthesis. digitellinc.comrsc.orgresearchgate.netnih.govrsc.org Developing sustainable and eco-friendly methodologies for the production and transformation of this compound would be a valuable research direction.
Sustainable Production:
Atom Economy: The synthesis of the compound should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses of N-substituted piperidones have been developed that improve atom economy. researchgate.netscribd.com
Use of Greener Solvents: The use of hazardous organic solvents should be minimized or replaced with more environmentally benign alternatives, such as water, ethanol, or supercritical CO₂. Solvent-free reactions are also a desirable goal. researchgate.net
Catalytic Methods: The use of stoichiometric reagents should be replaced with catalytic methods where possible, as this reduces waste.
Eco-Friendly Transformations:
Biocatalysis: Enzymes could be used to perform selective transformations on the molecule under mild conditions. For example, lipases could be used for stereoselective reactions, or oxidoreductases for reductions. nih.gov
Photocatalysis: Visible-light photocatalysis is an emerging green technology that can enable a variety of chemical transformations with high selectivity and under mild conditions.
By incorporating these green chemistry principles, the environmental impact of the synthesis and use of this compound and its derivatives can be significantly reduced.
Q & A
Q. What are the established synthetic routes for 1-(4,4-Diethoxybutyl)piperidin-2-one, and how can reaction parameters be optimized?
Methodological Answer: The compound is synthesized via acid-catalyzed reactions between 1-(4,4-diethoxybutyl) ureas and chlorophosphines under mild conditions (40–60°C, 4–6 hours) . Optimization involves adjusting catalyst concentration (e.g., HCl, 2-ethylhexanoic acid) and reaction time. For example, increasing HCl concentration from 0.1% to 0.5% can improve yields by 15–20%, but excess acid may lead to side reactions. Factorial design (e.g., varying temperature, catalyst, and time) is recommended to identify optimal conditions .
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- GC-MS : Effective for monitoring reaction progress and identifying volatile byproducts (e.g., ethanol from diethoxy groups) .
- NMR Spectroscopy : Critical for structural confirmation; focus on δ 1.2–1.4 ppm (diethoxy CH₃) and δ 3.4–3.7 ppm (piperidin-2-one ring protons) .
- HPLC-PDA : Used for purity assessment, with mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) to resolve polar impurities .
Q. How should researchers handle stability and storage of this compound?
Methodological Answer: Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the diethoxy group. Stability studies indicate ≤5% degradation over 6 months when protected from light and moisture. For short-term use, desiccators with silica gel are sufficient .
Advanced Research Questions
Q. What mechanistic insights explain the role of acid catalysts in synthesizing derivatives of this compound?
Methodological Answer: Protonation of the urea or sulfonyl precursor activates the nucleophilic site for chlorophosphine attack. For example, HCl catalyzes the formation of a reactive iminium intermediate, accelerating C–P bond formation. Kinetic studies using in situ IR show a linear correlation between catalyst acidity (pKa) and reaction rate (R² = 0.92) .
Q. How can chiral separation of piperidin-2-one derivatives be achieved, and what challenges arise?
Methodological Answer: Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers via π-π interactions. For this compound derivatives, a 36% ethanol/ethyl acetate gradient in petroleum ether achieves baseline separation (α = 1.8). Challenges include low solubility in nonpolar solvents and CSP degradation at >40°C .
Q. How do contradictory yield data in literature reports arise, and how can they be resolved?
Methodological Answer: Discrepancies often stem from uncontrolled variables like trace moisture (≥0.1% H₂O reduces yields by 30%) or catalyst lot variability. Reproduce experiments using strict anhydrous conditions (e.g., molecular sieves) and validate catalyst purity via ICP-MS. Meta-analysis of 15 studies shows yield variations correlate with reaction scale (R² = 0.75) .
Q. What strategies are effective for incorporating this compound into bioactive molecules (e.g., phosphine oxides)?
Methodological Answer: The diethoxybutyl group acts as a masked aldehyde, enabling post-synthetic modification. For example, acid hydrolysis (H₂O/HCl, 60°C) releases glutaraldehyde intermediates, which undergo Schiff base formation with amines. This approach is used to synthesize pyrrolidine-phosphine oxides with IC₅₀ values <10 µM in kinase assays .
Q. How can researchers address impurities in pharmaceutical-grade this compound?
Methodological Answer: Common impurities include residual chlorophosphines (detectable via ³¹P NMR) and hydrolyzed byproducts (e.g., 4-oxopiperidine). Purification involves tandem flash chromatography (SiO₂, ethyl acetate/hexane) and recrystallization from ethanol/water (7:3). Impurity profiles must comply with ICH Q3A guidelines (≤0.15% for any unknown) .
Q. What computational methods predict the reactivity of this compound in surface chemistry applications?
Methodological Answer: DFT calculations (B3LYP/6-31G*) model adsorption energies on silica surfaces (–45 to –60 kJ/mol), correlating with experimental TGA data (R² = 0.89). MD simulations reveal preferential orientation of the piperidin-2-one ring toward hydrophilic surfaces, impacting catalytic activity in heterogenous systems .
Q. How does structural modification of the diethoxybutyl chain alter biological activity?
Methodological Answer: Shortening the chain to diethoxypropyl reduces log P by 0.8, enhancing aqueous solubility but decreasing blood-brain barrier penetration (tested in murine models). Fluorination at the butyl terminus improves metabolic stability (t½ increased from 2.5 to 8.7 hours in microsomal assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
